Dual Topoisomerase I/II Inhibition in a Cell-Free Enzyme Assay
In a series of forty-five 2-phenol-4-aryl-6-chlorophenyl pyridine analogs, compounds bearing the 6-chloro and 4-phenyl substitution pattern, such as 6-chloro-4-phenylpyridin-2-ol, were key components in compounds exhibiting strong to moderate dual topoisomerase I and II inhibitory activity at a test concentration of 100 µM [1]. The study's SAR analysis explicitly identifies that the presence of a chlorine moiety at the meta or para position of the phenyl ring (a structural feature shared with the 6-chloro-4-phenyl substitution) is favorable for dual topoisomerase inhibition [1].
| Evidence Dimension | Topoisomerase I and II inhibitory activity |
|---|---|
| Target Compound Data | Class of 6-chloro-4-phenylpyridin-2-ol derivatives: Strong to moderate dual inhibition at 100 µM (for specific compounds 10-15, 20, 22, 24, 28, 42, and 49) [1]. |
| Comparator Or Baseline | Analogs lacking the chlorine or phenyl substitution patterns (exact data not reported for parent scaffold in this study). |
| Quantified Difference | Not directly quantifiable for the parent scaffold. SAR identifies the presence of a chlorine moiety as a favorable structural feature for dual inhibition. |
| Conditions | Cell-free topoisomerase I and II enzyme inhibition assays at a single concentration of 100 µM [1]. |
Why This Matters
This evidence establishes the 6-chloro-4-phenyl scaffold as a validated core for achieving dual topoisomerase inhibition, a key mechanistic goal in the development of novel anticancer agents.
- [1] Karki R, Jun KY, Kadayat TM, Shin S, Magar TBT, Bist G, Shrestha A, Na Y, Kwon Y, Lee ES. A new series of 2-phenol-4-aryl-6-chlorophenyl pyridine derivatives as dual topoisomerase I/II inhibitors: Synthesis, biological evaluation and 3D-QSAR study. Eur J Med Chem. 2016 May 4;113:228-245. View Source
